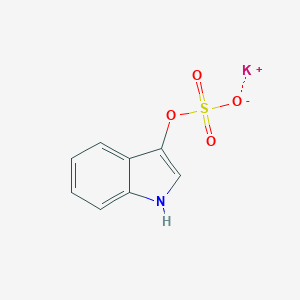
potassium 1H-indol-3-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1H-indol-3-yl sulfate, also known as Potassium 3-indoxyl sulfate, is an agonist for the human Aryl Hydrocarbon Receptor (AhR) . It is a metabolite of tryptophan derived from dietary protein .
Synthesis Analysis
This compound is a metabolite of tryptophan derived from dietary protein. Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver, which is normally excreted in urine .Molecular Structure Analysis
The molecular formula of this compound is C8H6KNO4S .Chemical Reactions Analysis
This compound acts as a nucleophile, actively engaging in a range of chemical reactions . It has demonstrated its involvement in the synthesis of numerous heterocyclic compounds .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder with high solubility in water . Its molecular weight is 251.3 .Applications De Recherche Scientifique
Synthesis and Catalysis
- Potassium aluminum sulfate has been found to efficiently catalyze the electrophilic substitution reaction of indole and isatin in aqueous solution, leading to the synthesis of new corresponding bis(indol-3-yl)methanes and oxindoles (Azizian, Mohammadi, Karimi, & Mohammadizadeh, 2004).
Agricultural Applications
- Potassium sulfate (K2SO4) is a crucial compound used as a nutrient for plant growth. In the context of potassium-bearing silicate minerals such as glauconite, potassium sulfate production involves acid leaching followed by selective precipitation and thermal decomposition of potassium alum (Souza, Navarro, Grillo, & Brocchi, 2019).
- The effects of polymer-coated potassium chloride on cotton yield, leaf senescence, and soil potassium have been studied, highlighting the importance of potassium sulfate as a potassium fertilizer for cotton (Yang et al., 2017).
Chemistry and Material Science
- A study on benzo(α)pyren-3-yl hydrogen sulfate synthesized from chlorosulfonic acid and benzo(α)pyren-3-ol, crystallized as the potassium salt, contributes to the field of chemistry and material science (Mori, Kinoshita, & Yoshimura, 1980).
- Potassium hydrogen sulfate has been used as a solid catalyst in various organic transformations, proving to be an inexpensive, eco-friendly, and highly reactive catalyst for numerous organic reactions (Baghernejad, 2012).
Environmental and Energy Applications
- The modeling of ferric sulfate decomposition and the sulfation of potassium chloride during grate-firing of biomass is significant in environmental and energy applications. Ferric sulfate is used to convert released potassium chloride to less harmful potassium sulfate in biomass combustion (Wu et al., 2013).
Mécanisme D'action
Target of Action
Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . The compound has been shown to be a ligand for AhR .
Mode of Action
This compound interacts with its target, AhR, by acting as an agonist . At a concentration of 250 μM, it can induce the activation of NF-Κb , promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats . This interaction is associated with profibrotic activity .
Biochemical Pathways
This compound is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, this compound can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .
Pharmacokinetics
It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In patients with compromised renal function, such as those with chronic kidney disease, the compound can accumulate in the serum .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of NF-Κb and the promotion of TGF-β1 and Smad3 expression in proximal tubular cells of rats . This is associated with profibrotic activity . In chronic kidney disease patients, the accumulation of this compound in the serum can induce oxidative stress and accelerate the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the initial metabolism of tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . In chronic kidney disease patients where renal function is compromised, potassium 1H-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of potassium 1H-indol-3-yl sulfate can be achieved by sulfating 1H-indole-3-carboxylic acid followed by neutralization with potassium hydroxide.", "Starting Materials": [ "1H-indole-3-carboxylic acid", "Sulfur trioxide", "Potassium hydroxide", "Methanol" ], "Reaction": [ "1. Dissolve 1H-indole-3-carboxylic acid in methanol.", "2. Slowly add sulfur trioxide to the solution while stirring at room temperature until all the acid has dissolved.", "3. Heat the mixture at 50-60°C for 2 hours to complete the sulfonation reaction.", "4. Cool the mixture to room temperature and slowly add potassium hydroxide until the pH is neutralized.", "5. Filter the mixture to remove any insoluble material.", "6. Concentrate the filtrate under reduced pressure to obtain the crude product.", "7. Dissolve the crude product in water and filter to remove any remaining impurities.", "8. Add potassium hydroxide to the filtrate until the pH is neutralized.", "9. Concentrate the solution under reduced pressure to obtain the final product, potassium 1H-indol-3-yl sulfate." ] } | |
Numéro CAS |
2642-37-7 |
Formule moléculaire |
C8H7KNO4S |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
potassium;1H-indol-3-yl sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12); |
Clé InChI |
KXEKCFYZDDYZRX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |
Apparence |
Assay:≥98%A crystalline solid |
Autres numéros CAS |
2642-37-7 |
Description physique |
White to off-white crystalline powder; [Acros Organics MSDS] |
Numéros CAS associés |
487-94-5 (Parent) |
Synonymes |
1H-Indol-3-ol 3-(Hydrogen Sulfate) Potassium Salt; 1H-Indol-3-ol Hydrogen Sulfate (Ester) Monopotassium Salt; Indol-3-yl Potassium Sulfate; Indol-3-ol Potassium Sulfate; Indol-3-yl Sulfate Potassium Salt; Potassium Indol-3-yl Sulfate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
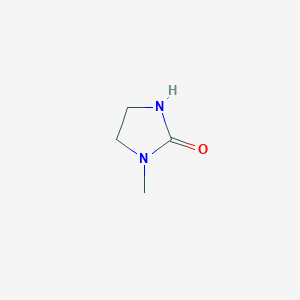
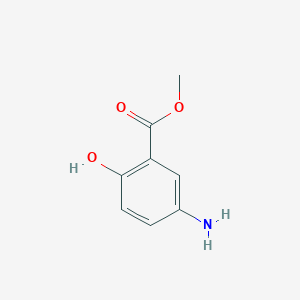

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
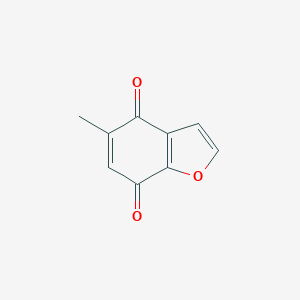
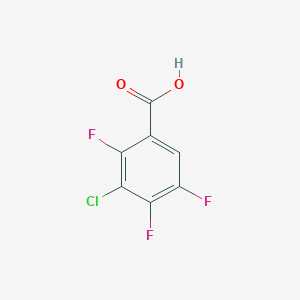
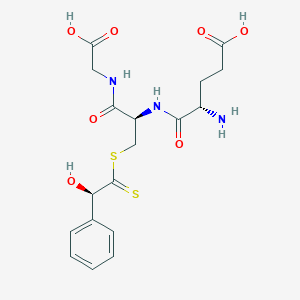

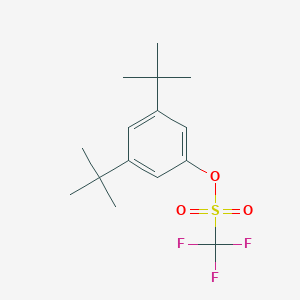

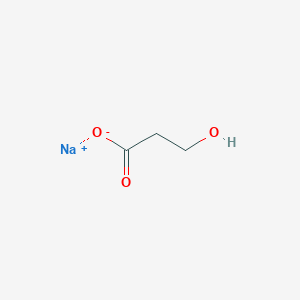
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)